Murexine chloride

Description

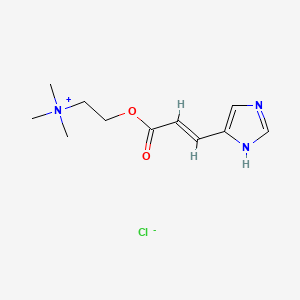

Murexine chloride (urocanylcholine chloride) is a choline ester isolated from the hypobranchial glands of muricid mollusks, such as Dicathais orbita. It acts as a potent neuromuscular blocking agent, targeting nicotinic acetylcholine receptors (nAChRs) . Its primary biological roles include:

- Reproductive facilitation: During spawning, murexine relocates from the hypobranchial gland to the capsule gland, aiding in reproductive tract relaxation and larval sedation .

- Chemical maturation: It co-occurs with tyrindoxyl sulfate in egg capsules, where it undergoes transformation into Tyrian purple, an insoluble pigment with antimicrobial properties .

- Pharmacological action: In clinical trials, murexine induced transient muscle paralysis (3–6 minutes) in humans at 1 mg/kg intravenous doses, making it historically relevant for short-duration surgical relaxation .

Properties

CAS No. |

6209-43-4 |

|---|---|

Molecular Formula |

C11H18ClN3O2 |

Molecular Weight |

259.73 g/mol |

IUPAC Name |

2-[(E)-3-(1H-imidazol-5-yl)prop-2-enoyl]oxyethyl-trimethylazanium;chloride |

InChI |

InChI=1S/C11H17N3O2.ClH/c1-14(2,3)6-7-16-11(15)5-4-10-8-12-9-13-10;/h4-5,8-9H,6-7H2,1-3H3;1H |

InChI Key |

OQOXQLPPFSCVCG-UHFFFAOYSA-N |

Isomeric SMILES |

C[N+](C)(C)CCOC(=O)/C=C/C1=CN=CN1.[Cl-] |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)C=CC1=CN=CN1.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Murexine chloride can be synthesized both naturally and synthetically. The natural product is extracted from the hypobranchial bodies of molluscs using acetone . The synthetic product is obtained through a series of chemical reactions involving the esterification of urocanic acid with choline . The procedure developed by Pasini, Vercellone, and Erspamer (1952) has been improved over time to increase the yield and purity of the synthetic product .

Industrial Production Methods: Industrial production of this compound involves the large-scale synthesis of the compound using the improved synthetic procedures. The process includes the esterification of urocanic acid with choline under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Murexine chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: this compound can be reduced to its corresponding alcohol.

Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as halogens or alkylating agents can be used under controlled conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced alcohol forms of the compound.

Substitution: Substituted imidazole derivatives.

Scientific Research Applications

Murexine chloride has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study esterification and other organic reactions.

Mechanism of Action

Murexine chloride exerts its effects primarily through its action on nicotinic acetylcholine receptors. It acts as a neuromuscular blocking agent by binding to these receptors and inhibiting the transmission of nerve impulses to muscles . This results in muscle relaxation and paralysis, which is useful in various medical applications .

Comparison with Similar Compounds

Choline Esters from Muricidae

Murexine belongs to a family of choline esters with shared neuromuscular blocking activity but distinct structural and functional properties:

Key Differences :

Tyrindoxyl Sulfate

A sulfated indole derivative co-localized with murexine in the hypobranchial gland and egg capsules:

Interaction : Tyrindoxyl sulfate stabilizes murexine in glandular secretions, enabling its gradual release during egg capsule maturation .

Tyrian Purple (6,6′-Dibromoindigo)

A brominated indole pigment derived from murexine and tyrindoxyl sulfate:

Evolutionary Context : Tyrian purple’s antimicrobial properties may represent an exaptation of murexine’s biosynthetic intermediates .

Brominated Indoles

Intermediates in murexine and Tyrian purple biosynthesis:

| Compound | Role vs. Murexine |

|---|---|

| 6-Bromoisatin | Oxidative intermediate; no direct neuromuscular activity . |

| Tyrindoleninone | Precursor to Tyrian purple; antimicrobial but lacks cholinergic effects . |

Functional Divergence : Unlike murexine, brominated indoles primarily serve ecological roles (e.g., predation deterrence) .

Pharmacological and Clinical Comparisons

In Vitro and In Vivo Efficacy

Limitations : Murexine’s short duration restricts its utility compared to synthetic neuromuscular blockers (e.g., rocuronium) .

Structural and Analytical Insights

- NMR Confirmation: Murexine’s structure (confirmed via ¹H/¹³C-NMR) includes a conjugated urocanoyl group critical for receptor interaction .

- DIOS-MSI Imaging : Revealed murexine’s spatial dynamics in reproductive tissues, contrasting with tyrindoxyl sulfate’s static distribution .

Biological Activity

Murexine chloride, a naturally occurring choline ester derived from marine mollusks, has garnered attention for its neuromuscular blocking properties and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound (urocanoylcholine) is chemically identified as . It is characterized by its ability to interact with cholinergic receptors, primarily influencing neuromuscular transmission.

Murexine functions as a depolarizing neuromuscular blocker , similar to other agents like succinylcholine. Its mechanism involves:

- Neuromuscular Blockade : Murexine induces a sustained depolarization of the motor end plate, leading to muscle contraction followed by paralysis. Studies indicate that it produces effects akin to acetylcholine but with reduced potency—approximately one-tenth that of acetylcholine and succinylcholine .

- Antagonism : The neuromuscular blockade caused by murexine is not reversed by neostigmine but can be partially reversed by hexamethonium, indicating its unique pharmacological profile .

Case Studies

- Neuromuscular Transmission in Frogs : A pivotal study demonstrated that this compound produced a contracture in the frog rectus muscle similar to acetylcholine. The study utilized electrical recordings to confirm that murexine effectively depolarized the end-plate region, leading to a neuromuscular block .

- Comparative Potency : In experiments comparing the efficacy of murexine with other neuromuscular blockers, it was found that while murexine shares similar mechanisms with decamethonium, it is significantly less potent than succinylcholine. The dose-response studies showed parallel curves for both agents but with a notable shift indicating lower efficacy for murexine .

Data Tables

The following table summarizes key findings from studies on the biological activity of this compound:

| Study | Model Organism | Effect Observed | Potency Comparison |

|---|---|---|---|

| Quilliamm (1957) | Frog Rectus Muscle | Neuromuscular block | 1/10th potency of acetylcholine |

| Quilliamm (1957) | Rat Diaphragm | Depolarization and block | Less potent than succinylcholine |

| Recent Antimicrobial Studies | E. coli, S. aureus | Antibacterial effects (derivatives) | Potent against various strains |

Q & A

Q. What are the recommended analytical methods for quantifying Murexine chloride in biological matrices?

Methodological Answer: Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity. Validate the method by assessing parameters like linearity (R² > 0.99), recovery rates (≥80%), and limit of detection (LOD < 1 ng/mL). Cross-validate results with nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity . For trace analysis in tissues, employ gas chromatography (GC) with electron capture detection (ECD) after derivatization to enhance volatility .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Methodological Answer: Document reaction conditions rigorously, including solvent purity, temperature (±0.5°C), and stoichiometric ratios. Use controlled inert atmospheres (e.g., argon) to prevent oxidation. Characterize intermediates via Fourier-transform infrared spectroscopy (FTIR) and melting point analysis. Purity should be confirmed by HPLC (≥95% purity) and elemental analysis (C, H, N within ±0.3% of theoretical values). Publish detailed protocols in supplementary materials to enable replication .

Q. What safety protocols are critical when handling this compound in vitro?

Methodological Answer: Use fume hoods for powder handling to avoid inhalation. Prepare aqueous solutions at concentrations ≤10 mM to minimize exothermic reactions. Store lyophilized samples at −80°C under desiccation. Conduct acute toxicity assays (e.g., LD50 in rodent models) to establish exposure limits. Include Material Safety Data Sheets (MSDS) in lab protocols, referencing OSHA guidelines for chlorine-containing compounds .

Advanced Research Questions

Q. How can contradictions in this compound’s receptor-binding data be resolved?

Methodological Answer: Perform competitive binding assays using radiolabeled ligands (e.g., [³H]-Murexine) to quantify affinity (Kd) under varying pH and ionic strength. Cross-reference results with computational docking simulations (e.g., AutoDock Vina) to identify binding site discrepancies. Replicate studies in multiple cell lines (e.g., HEK293 vs. CHO-K1) to assess cell-type-specific effects. Publish raw datasets and statistical code for peer validation .

Q. What experimental designs address the instability of this compound in aqueous solutions?

Methodological Answer: Test stabilizers like polyethylene glycol (PEG-400) or cyclodextrins to enhance solubility and shelf life. Monitor degradation kinetics via UV-Vis spectroscopy at λmax = 270 nm over 72 hours. Optimize buffer systems (e.g., phosphate-buffered saline at pH 7.4 vs. Tris-HCl at pH 8.2) to minimize hydrolysis. Use accelerated stability studies (40°C/75% RH) to predict long-term storage conditions .

Q. How can researchers validate the specificity of this compound’s neuromuscular effects?

Methodological Answer: Employ knockout animal models (e.g., nAChR α-subunit-deficient mice) to isolate target interactions. Pair electrophysiological recordings (patch-clamp) with calcium imaging to distinguish presynaptic vs. postsynaptic activity. Compare dose-response curves with structurally related analogs (e.g., anatoxin-a) to rule off-target effects. Include negative controls with cholinesterase inhibitors to confirm mechanism .

Data Analysis and Interpretation

Q. What statistical approaches mitigate variability in dose-response studies of this compound?

Methodological Answer: Apply nonlinear regression models (e.g., four-parameter logistic curve) to EC50 calculations. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Normalize data to internal controls (e.g., housekeeping genes in qPCR) to reduce batch effects. Share raw data repositories (e.g., Figshare) to enable meta-analyses .

Q. How should researchers handle conflicting results in this compound’s cytotoxicity profiles?

Methodological Answer: Conduct systematic reviews using PRISMA guidelines to assess study heterogeneity. Stratify data by assay type (e.g., MTT vs. LDH release) and cell viability thresholds (e.g., IC50 ± SEM). Perform sensitivity analyses to identify outliers linked to solvent carriers (e.g., DMSO toxicity above 0.1%). Collaborate with independent labs for blinded replication .

Interdisciplinary Applications

Q. What strategies integrate this compound’s biochemical data with computational models?

Methodological Answer: Develop QSAR (Quantitative Structure-Activity Relationship) models using descriptors like logP and polar surface area. Validate predictions with in vitro assays targeting nicotinic receptors. Use molecular dynamics simulations (e.g., GROMACS) to study binding kinetics at microsecond resolution. Publish code on platforms like GitHub for community refinement .

Q. How can this compound research inform neurotoxicology frameworks?

Methodological Answer: Map dose-dependent effects on synaptic plasticity using long-term potentiation (LTP) assays in hippocampal slices. Correlate findings with biomarkers like glial fibrillary acidic protein (GFAP) in cerebrospinal fluid. Engage regulatory agencies (e.g., EPA) to align experimental protocols with OECD guidelines for neurotoxicity testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.